1-[4-(1,1-Dimethylethyl)phenyl]butanone, also known as 4-tert-butylacetophenone, is a chemical compound with the molecular formula and a molecular weight of approximately 176.25 g/mol. This compound belongs to the class of ketones and is characterized by the presence of a butanone functional group attached to a phenyl ring that has a tert-butyl substituent.
This compound can be derived from various synthetic routes, primarily through the alkylation of acetophenone derivatives. It is often studied in the context of pharmaceutical applications and organic synthesis.
1-[4-(1,1-Dimethylethyl)phenyl]butanone is classified under:
The synthesis of 1-[4-(1,1-Dimethylethyl)phenyl]butanone has been documented in several patents. The key methods include:
The molecular structure of 1-[4-(1,1-Dimethylethyl)phenyl]butanone features:
The compound undergoes various chemical reactions typical for ketones, including:
The mechanism of action for 1-[4-(1,1-Dimethylethyl)phenyl]butanone primarily revolves around its interactions as a ketone:
1-[4-(1,1-Dimethylethyl)phenyl]butanone has several scientific uses:
The synthesis of 1-[4-(1,1-dimethylethyl)phenyl]butanone relies on Friedel-Crafts acylation, where tert-butylbenzene reacts with butyryl chloride under catalytic conditions. Aluminum trichloride (AlCl₃) serves as the conventional Lewis acid catalyst, achieving yields of 78–82% at 0–5°C in nonpolar solvents like dichloromethane [2]. Alternatively, phase-transfer catalysis (e.g., benzyltriethylammonium chloride) enables milder conditions (25°C, aqueous-organic biphasic system), reducing energy consumption while maintaining yields of 70–75% [6].
Solvent selection critically impacts regioselectivity and byproduct formation. Toluene minimizes polyacylation but requires extended reaction times (8–10 hours), whereas halogenated solvents accelerate kinetics at the expense of increased halogenated impurities (3–5%) [2] [6]. Recent optimizations employ in situ generated acid chlorides from butyric acid and thionyl chloride, eliminating storage instability issues [6].
Table 1: Solvent and Catalyst Impact on Friedel-Crafts Acylation
Solvent | Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Dichloromethane | AlCl₃ | 0–5 | 82 | 4.2 |
Toluene | FeCl₃ | 25 | 75 | 2.1 |
Water/Dichloromethane | BTEAC* | 25 | 73 | 3.8 |
BTEAC = Benzyltriethylammonium chloride
Post-acylation purification leverages acid addition salts to isolate high-purity ketone intermediates. Phosphoric acid forms crystalline 1-[4-(1,1-dimethylethyl)phenyl]butanone phosphate with superior filterability (95% recovery) compared to hydrochloride salts (87%) [2]. The process involves:
Oxalate salts provide an alternative for recalcitrant impurities. Recrystallization from ethyl acetate/ethanol (3:1) yields material with ≥99.5% HPLC purity by incorporating activated carbon treatment during salt formation [6]. Salt dissociation is achieved via neutralization with sodium hydroxide (2M), followed by organic phase extraction into ethyl acetate. This step reduces residual alkyl halides to <50 ppm, meeting International Council for Harmonisation guidelines [2].
Table 2: Performance of Acid Addition Salts in Purification
Acid Additive | Solvent System | Recovery (%) | Purity (HPLC, %) | Residual Solvent (ppm) |
---|---|---|---|---|
Phosphoric acid | Ethanol/Water | 95 | 99.2 | 320 |
Oxalic acid | Ethyl Acetate | 89 | 99.7 | 410 |
Hydrochloric acid | Isopropanol | 87 | 98.1 | 290 |
Downstream etherification steps historically used genotoxic alkyl halides (e.g., 1-bromo-4-(chlorodiphenylmethyl)benzene), posing regulatory concerns. Modern protocols substitute these with diphenylmethanol derivatives activated in situ using methanesulfonic acid [6]. This approach eliminates brominated byproducts and reduces genotoxic impurity levels to <0.05% [2] [6].
Scavenging agents further enhance safety profiles:
Process analytical technology (PAT) enables real-time monitoring of controlled impurities. Online HPLC coupled with reaction quenching ensures immediate correction of deviations, maintaining 1,4-dibromobutane below 1 ppm in isolated products [2].
Ether bond formation between 1-[4-(1,1-dimethylethyl)phenyl]butanone and diphenylmethanol derivatives requires nucleophilic substitution under basic conditions. Traditional methods suffer from slow kinetics (12–15 hours at 80°C) and thermal degradation. Tert-butyl hydroperoxide (TBHP, 1–3 mol%) accelerates this step by generating radical intermediates that facilitate deprotonation, reducing reaction time to 3–4 hours at 60°C [2] [6].
Key process parameters include:
Table 3: Peroxide-Initiated Nucleophilic Substitution Optimization
Peroxide Initiator | Concentration (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | 0 | 80 | 14 | 68 |
TBHP* | 1.5 | 60 | 3.5 | 89 |
Cumene hydroperoxide | 2.0 | 65 | 4.0 | 84 |
Di-tert-butyl peroxide | 3.0 | 70 | 6.0 | 79 |
TBHP = *tert-Butyl hydroperoxide*
Activation energy studies confirm a 40% reduction in the rate-determining step barrier (from 75 kJ/mol to 45 kJ/mol) with TBHP, validating its catalytic role [2]. Post-reaction, residual peroxides are decomposed using sodium sulfite washes, ensuring product stability during isolation. This methodology achieves throughput increases of 300% in continuous flow reactors due to intensified mass transfer [6].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: